锂(1+) 1-苯基-1H-咪唑-2-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

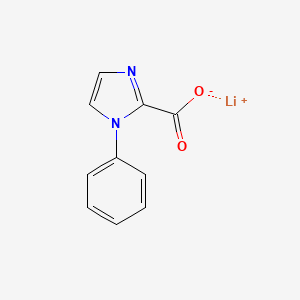

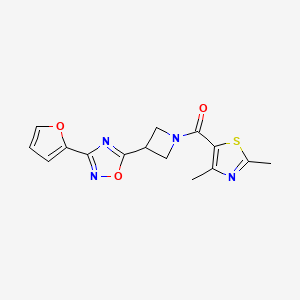

Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate is a compound that contains lithium ions and 1-phenyl-1H-imidazole-2-carboxylate . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole compounds involves the coordination of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs) . The C-4 position was substituted by an ester moiety and the reaction conditions were also tolerant to arylhalides and heterocycles .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.15 . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Catalysis and Organometallic Chemistry

Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate can serve as a ligand in transition metal catalysis. Its coordination to transition metals enhances their reactivity, enabling selective transformations in organic synthesis. Researchers have explored its use in cross-coupling reactions, asymmetric catalysis, and C-H activation processes .

Antioxidant Properties

Studies have investigated the antioxidant potential of this compound. Its imidazole moiety may scavenge free radicals and protect cells from oxidative damage. Researchers have evaluated its effect on citrulline formation by bovine brain nitric-oxide synthase, indicating potential therapeutic applications .

Photoluminescent Materials

Imidazole derivatives exhibit interesting photoluminescent properties. Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate could be incorporated into luminescent materials for optoelectronic devices, such as OLEDs or sensors. Its emission properties make it a candidate for fluorescence-based applications .

Supramolecular Chemistry

The carboxylate group in this compound allows for supramolecular interactions. Researchers have explored its self-assembly behavior, potentially leading to functional materials with tunable properties. Applications include drug delivery systems, molecular recognition, and host-guest chemistry .

Biological Studies

Given its structural resemblance to biologically relevant molecules, this compound may find applications in biological research. It could serve as a probe for studying enzyme-ligand interactions or as a building block for designing bioactive compounds. Investigating its effects on cellular processes is an exciting avenue .

Materials Science and Nanotechnology

Imidazole-based compounds contribute to materials science. Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate might be incorporated into polymers, nanoparticles, or thin films. Its unique properties could enhance material stability, conductivity, or surface reactivity .

安全和危害

未来方向

The future directions for the research and development of imidazole compounds include the construction of more structurally stable MOFs for proton conduction research . The broad range of chemical and biological properties of imidazole compounds makes them an important synthon in the development of new drugs .

属性

IUPAC Name |

lithium;1-phenylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.Li/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZWCASIPFTFBX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)N2C=CN=C2C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2395698.png)

![2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2395699.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)

![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2395709.png)

![N-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395711.png)